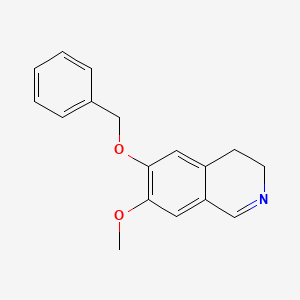

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-6-phenylmethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRDRQBTZSUXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCN=CC2=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393547 | |

| Record name | 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68360-22-5 | |

| Record name | 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthesis pathway, experimental protocols, and relevant chemical data, presented in a clear and structured format to support research and development efforts in medicinal chemistry.

Introduction

6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The synthesis of this compound is a critical step in the preparation of novel therapeutic agents. The most established and widely utilized method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[1][2] This guide will focus on the practical application of this reaction for the preparation of the title compound.

Core Synthesis Pathway: The Bischler-Napieralski Reaction

The primary route for the synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline involves a two-step process, beginning with the formylation of a substituted phenethylamine, followed by an intramolecular cyclization reaction known as the Bischler-Napieralski reaction. This reaction facilitates the formation of the dihydroisoquinoline ring system through the dehydration and subsequent cyclization of a β-arylethylamide intermediate.[1][2]

The overall synthesis pathway can be summarized as follows:

Caption: Overall synthesis pathway for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

Step 1: Synthesis of N-(3-Benzyloxy-4-methoxyphenethyl)formamide

The initial step involves the formylation of 3-benzyloxy-4-methoxyphenethylamine. This is typically achieved by reacting the amine with a suitable formylating agent, such as ethyl formate.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the formamide intermediate.

Protocol:

A detailed experimental protocol for a similar formylation can be adapted from established literature procedures. For instance, a procedure for the N-acetylation of a related phenethylamine is well-documented in Organic Syntheses. In a typical procedure, 3-benzyloxy-4-methoxyphenethylamine would be dissolved in a suitable solvent, and an excess of the formylating agent (e.g., ethyl formate) would be added. The reaction mixture is then heated under reflux for several hours to ensure complete conversion. After the reaction is complete, the excess solvent and reagent are removed under reduced pressure to yield the crude N-(3-benzyloxy-4-methoxyphenethyl)formamide, which can be purified by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization to 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline

The second and final step is the intramolecular cyclization of the formamide intermediate to the desired dihydroisoquinoline. This is the core of the Bischler-Napieralski reaction and is typically mediated by a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][2]

Experimental Workflow:

Caption: Experimental workflow for the Bischler-Napieralski cyclization.

Protocol:

A well-established procedure for the Bischler-Napieralski reaction of a similar substrate is provided in Organic Syntheses, which can be adapted for this specific synthesis.[3]

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.

-

Reagent Addition: The N-(3-benzyloxy-4-methoxyphenethyl)formamide is dissolved in a dry, inert solvent such as toluene. The solution is warmed, and phosphorus oxychloride is added dropwise over a period of time, maintaining a controlled temperature.[3]

-

Reaction: After the addition is complete, the mixture is heated to reflux for a specified period to drive the cyclization to completion.[3]

-

Work-up: The reaction mixture is then cooled, and the excess phosphorus oxychloride is carefully decomposed by the slow addition of ice and water. The resulting acidic solution is made alkaline with a strong base (e.g., sodium hydroxide solution).

-

Isolation and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product can then be purified by distillation under reduced pressure, recrystallization, or column chromatography to afford the pure 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

An alternative one-pot method has been described in a patent, where 3-benzyloxy-4-methoxyphenethylamine is reacted with hexamethylenetetramine in a mixture of glacial acetic acid and trifluoroacetic acid to directly yield the target dihydroisoquinoline. This method offers a more streamlined approach by combining the formylation and cyclization steps.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that specific yields can vary depending on the exact reaction conditions and purification methods employed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Benzyloxy-4-methoxyphenethylamine | C₁₆H₁₉NO₂ | 257.33 | |

| N-(3-Benzyloxy-4-methoxyphenethyl)formamide | C₁₇H₁₉NO₃ | 285.34 | |

| 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline | C₁₇H₁₇NO₂ | 267.32 |

Characterization Data

The structure of the final product, 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The aromatic protons, the benzylic methylene protons, the methoxy group protons, and the protons of the dihydroisoquinoline ring system will have distinct chemical shifts and coupling patterns.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the C=N bond of the imine in the dihydroisoquinoline ring and the C-O bonds of the ether and methoxy groups.

Conclusion

The Bischler-Napieralski reaction provides a reliable and efficient pathway for the synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline. This technical guide has outlined the core synthetic strategy, provided detailed experimental workflows, and summarized the key data for this important pharmaceutical intermediate. The provided protocols, based on established and reliable literature, offer a solid foundation for researchers and drug development professionals working on the synthesis of isoquinoline-based compounds. Careful optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the final product.

References

Characterization of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characterization, synthesis, and biological significance of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline. This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Vesicular Monoamine Transporter 2 (VMAT2) inhibitors used in the management of hyperkinetic movement disorders.

Chemical and Physical Properties

6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a heterocyclic organic compound with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol .[1] It presents as a solid with a reported melting point of 105 °C.[2] While comprehensive experimental data is not widely published, predicted physicochemical properties provide valuable insights for its handling and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₂ | [1] |

| Molecular Weight | 267.32 g/mol | [1] |

| Melting Point | 105 °C | [2] |

| Boiling Point (Predicted) | 432.9 ± 45.0 °C | [2] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [2] |

Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline

The primary route for the synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is through the cyclization of a corresponding β-phenylethylamine derivative. A notable method involves a one-step reaction from 3-benzyloxy-4-methoxyphenylethylamine.[2]

Experimental Protocol: One-Pot Synthesis

This protocol is based on the cyclization of 3-benzyloxy-4-methoxyphenylethylamine using hexamethylenetetramine.

Materials:

-

3-Benzyloxy-4-methoxyphenylethylamine or its hydrochloride salt

-

Glacial Acetic Acid

-

Trifluoroacetic Acid

-

Hexamethylenetetramine

-

Appropriate solvents for workup and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve 3-benzyloxy-4-methoxyphenylethylamine (or its hydrochloride salt) in a mixture of glacial acetic acid and trifluoroacetic acid in a suitable reaction vessel.

-

Add hexamethylenetetramine to the solution.

-

The reaction proceeds as a closed-loop synthesis. Reaction monitoring can be performed using thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Upon completion, the reaction mixture is subjected to a standard aqueous workup to neutralize the acids and remove water-soluble byproducts.

-

The crude product is then extracted into an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification of the resulting 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is achieved by recrystallization to yield the final product. The hydrochloride salt can also be prepared for improved stability and handling.[2]

Caption: Synthetic workflow for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

Spectroscopic Characterization

Table 1: Representative ¹H NMR Data for a 1-Substituted-3,4-dihydroisoquinoline Analogue

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.26 - 7.29 | m | - |

| Ar-H | 7.19 - 7.22 | m | - |

| C3-H | 4.07 | ddd | 9.3, 5.6, 3.7 |

| C4-H₂ | 2.88 | dd | 13.7, 5.4 |

| C4-H₂ | 2.74 | dd | 14.2, 8.8 |

Note: Data is for 3-isopropyl-1-methyl-3,4-dihydroisoquinoline and serves as an example.[3]

Table 2: Representative ¹³C NMR Data for a 1-Substituted-3,4-dihydroisoquinoline Analogue

| Carbon | Chemical Shift (δ, ppm) |

| C=N | 171.02 |

| Ar-C (quaternary) | 138.42 |

| Ar-CH | 129.16 |

| Ar-CH | 128.36 |

| Ar-CH | 126.37 |

| C3 | 56.46 |

| C4 | 37.88 |

Note: Data is for 3-isopropyl-1-methyl-3,4-dihydroisoquinoline and serves as an example.[3]

Biological Significance and Application

6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a crucial building block in the synthesis of VMAT2 inhibitors.[2] VMAT2 is a transport protein located in the membrane of presynaptic vesicles in the central nervous system. Its primary function is to transport monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, from the cytoplasm into synaptic vesicles for storage and subsequent release.[4][5]

Inhibitors of VMAT2 reduce the loading of monoamines into these vesicles, leading to a depletion of neurotransmitters available for release at the synapse. This mechanism is therapeutically beneficial in hyperkinetic movement disorders, which are often associated with excessive dopaminergic activity.[5][6] Conditions treated with VMAT2 inhibitors include tardive dyskinesia and chorea associated with Huntington's disease.[6][7]

The synthesis of potent VMAT2 inhibitors often involves the elaboration of the 3,4-dihydroisoquinoline core provided by intermediates like 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

Caption: Mechanism of VMAT2 inhibition in a presynaptic neuron.

References

- 1. scbt.com [scbt.com]

- 2. healthchems.lookchem.com [healthchems.lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VMAT2 inhibitors for the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline. Due to the limited availability of direct experimental spectra for this specific molecule, this guide combines predicted spectral data with analysis of closely related analogue compounds to offer a robust resource for identification and characterization. This document details the methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), presenting the data in a clear, tabular format for ease of comparison.

Core Spectral Data

The following sections and tables summarize the predicted and analogous spectral data for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 3,4-dihydroisoquinolines, it is important to note that anomalous ¹H NMR spectra, including signal broadening, have been reported in some cases.[1] The predicted data below serves as a baseline for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 7.2 | Multiplet | 5H | Aromatic-H (Benzyloxy group) |

| ~6.8 | Singlet | 1H | H-5 (Isoquinoline core) |

| ~6.6 | Singlet | 1H | H-8 (Isoquinoline core) |

| ~5.1 | Singlet | 2H | -OCH₂Ph (Benzyloxy group) |

| ~3.9 | Singlet | 3H | -OCH₃ (Methoxy group) |

| ~3.8 | Triplet | 2H | H-3 (CH₂-N) |

| ~2.8 | Triplet | 2H | H-4 (Ar-CH₂) |

Table 2: Predicted ¹³C NMR Spectral Data for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=N (C-1) |

| ~150 - 145 | Aromatic C-O (C-6, C-7) |

| ~137 | Aromatic C (Benzyloxy ipso-C) |

| ~130 - 127 | Aromatic CH (Benzyloxy group) |

| ~125 - 120 | Aromatic C (Isoquinoline core) |

| ~115 - 110 | Aromatic CH (C-5, C-8) |

| ~71 | -OCH₂Ph (Benzyloxy group) |

| ~56 | -OCH₃ (Methoxy group) |

| ~48 | CH₂-N (C-3) |

| ~28 | Ar-CH₂ (C-4) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline would exhibit characteristic absorption bands for its key structural features.

Table 3: Predicted IR Spectral Data for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | C=N stretch (Imine) |

| ~1600, 1480, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1270, 1040 | Strong | C-O stretch (Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline

| m/z | Relative Intensity (%) | Assignment |

| 267.12 | 100 | [M]⁺ (Molecular Ion) |

| 176.07 | 80 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 148.06 | 60 | [M - C₇H₇ - CO]⁺ |

| 91.05 | 90 | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

The following are detailed methodologies for the spectral analysis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[2]

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent.[2]

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp and well-resolved peaks.[2]

-

Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, a higher concentration of the sample may be required, and broadband proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum.

-

Analysis : The chemical shifts, multiplicities, and integration of the peaks are analyzed to elucidate the molecular structure.

FT-IR Spectroscopy Protocol

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile organic solvent like methylene chloride.[3]

-

Film Deposition : Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3][4]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Record a background spectrum of the clean salt plate. Then, acquire the spectrum of the sample.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

-

Ionization : The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for small molecules.[6]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6]

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

Caption: Workflow for the synthesis and spectral analysis of the target compound.

Caption: Logical pathway for NMR data acquisition and structural elucidation.

Caption: Proposed mass spectrometry fragmentation pathway for the target compound.

References

- 1. ias.ac.in [ias.ac.in]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably inhibitors of the vesicular monoamine transporter 2 (VMAT2), which are pivotal in the treatment of hyperkinetic movement disorders.

Core Physical and Chemical Properties

6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a stable organic compound under standard conditions. Its core structure consists of a dihydroisoquinoline scaffold substituted with a benzyloxy group at the 6-position and a methoxy group at the 7-position.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₂ | [1] |

| Molecular Weight | 267.32 g/mol | [1] |

| CAS Number | 68360-22-5 | [1] |

| Melting Point | 105 °C | [1] |

| Boiling Point (Predicted) | 432.9 ± 45.0 °C | [1] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

| Spectroscopy | Data |

| ¹H NMR | Anomalous spectra have been reported for 3,4-dihydroisoquinolines in certain solvents, characterized by significant line broadening of the signals for protons at C-1, C-3, and C-4. This phenomenon is attributed to a slow equilibrium process. |

| ¹³C NMR | Data for analogous compounds are available and can be used for comparative analysis. |

| IR Spectroscopy | Expected to show characteristic peaks for C=N stretching of the imine, C-O-C stretching of the ether and methoxy groups, and aromatic C-H stretching. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 267.32. |

Experimental Protocols

The synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is most commonly achieved through the Bischler-Napieralski reaction. This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.

Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol is based on established procedures for the synthesis of analogous 3,4-dihydroisoquinolines.

Step 1: Synthesis of the Precursor Amide

The synthesis begins with the preparation of the corresponding N-formyl-β-phenylethylamine derivative.

-

Materials: 3-Benzyloxy-4-methoxyphenethylamine, Formic acid or a suitable formylating agent (e.g., ethyl formate).

-

Procedure:

-

Dissolve 3-Benzyloxy-4-methoxyphenethylamine in a suitable solvent (e.g., toluene).

-

Add an excess of the formylating agent.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude N-formyl-2-(3-benzyloxy-4-methoxyphenyl)ethylamine.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Cyclization via Bischler-Napieralski Reaction

-

Materials: N-formyl-2-(3-benzyloxy-4-methoxyphenyl)ethylamine, Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent (e.g., P₂O₅, polyphosphoric acid), and a dry, inert solvent (e.g., acetonitrile or toluene).

-

Procedure:

-

Dissolve the N-formyl precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride dropwise with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 9-10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

-

Purification Protocol

Purification of the crude product is typically achieved by recrystallization.

-

Solvent Selection: A suitable solvent system for recrystallization should be determined empirically. Common choices include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

-

Applications in Drug Development: Synthesis of VMAT2 Inhibitors

6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a key starting material for the synthesis of VMAT2 inhibitors, such as tetrabenazine and its analogs. These drugs are used to treat chorea associated with Huntington's disease and other hyperkinetic movement disorders. The general synthetic strategy involves the condensation of the dihydroisoquinoline with a suitable ketone to construct the benzo[a]quinolizine core of tetrabenazine.

Below is a logical workflow for the synthesis of a tetrabenazine analog from 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

Caption: Synthetic workflow for a VMAT2 PET imaging agent.

This workflow illustrates the key transformations required to convert 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline into a potential VMAT2 PET tracer. The initial condensation reaction forms the core tetrabenazine structure. Subsequent debenzylation exposes a hydroxyl group, which can then be radiolabeled for use in positron emission tomography (PET) imaging to study VMAT2 distribution and density in the brain.

Conclusion

6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a valuable building block in medicinal chemistry. Its synthesis, primarily through the Bischler-Napieralski reaction, provides access to a range of biologically active molecules. A thorough understanding of its properties and reaction chemistry is essential for researchers and scientists working on the development of novel therapeutics, particularly those targeting the vesicular monoamine transporter 2.

References

The Synthetic Heart of Neurological and Anti-Cancer Agents: A Technical Guide to the Biological Significance of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of the synthetic intermediate, 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, in the development of potent, biologically active molecules. While direct pharmacological data on this specific intermediate is not extensively documented, its core structure is fundamental to the synthesis of compounds with significant therapeutic potential, particularly in the realms of neurological disorders and oncology. This document will explore the biological activities, quantitative data, and experimental methodologies associated with two major classes of derivatives synthesized from this versatile scaffold: Vesicular Monoamine Transporter 2 (VMAT2) inhibitors and analogues of the cytotoxic marine alkaloid, Lamellarin D.

A Versatile Scaffold for Biologically Active Molecules

6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline serves as a crucial building block in multi-step synthetic pathways. Its dihydroisoquinoline core, adorned with benzyloxy and methoxy groups, provides a strategic foundation for the elaboration of complex heterocyclic systems that interact with key biological targets. The primary utility of this compound lies in its capacity to be transformed into potent pharmacological agents, as will be detailed in the subsequent sections.

Targeting Neurological Disorders: VMAT2 Inhibitors

Derivatives of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline are instrumental in the synthesis of potent inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a transmembrane protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles. Its inhibition is a therapeutic strategy for managing hyperkinetic movement disorders like tardive dyskinesia and Huntington's disease.

Quantitative Biological Data

A key derivative synthesized from the core intermediate is (+)-9-Benzyloxy-α-dihydrotetrabenazine and its analogues. These compounds have demonstrated high-affinity binding to VMAT2. The following table summarizes the available quantitative data for a potent VMAT2 inhibitor derived from this synthetic lineage.

| Compound | Target | Assay Type | Metric | Value |

| (+)-α-dihydrotetrabenazine | VMAT2 | In vitro binding assay (rat brain striatum) | Ki | 0.97 ± 0.48 nM[1] |

| 9-trifluoroethoxy-dihydrotetrabenazine (13e) | VMAT2 | Binding affinity | IC50 | 5.13 nM[2] |

| 9-trifluoroethoxy-dihydrotetrabenazine (13e) | [3H]DA uptake inhibition (striatal synaptosomes) | IC50 | Not specified | Strong inhibitory effect[2] |

Experimental Protocols

VMAT2 Binding Assay (based on reported methods[1][2])

This protocol outlines a competitive binding assay to determine the affinity of test compounds for VMAT2.

-

Preparation of Rat Striatal Membranes:

-

Rat brain striata are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then subjected to high-speed centrifugation to pellet the membranes containing VMAT2.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Competitive Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled VMAT2 ligand, such as [3H]dihydrotetrabenazine ([3H]DTBZ).

-

Increasing concentrations of the test compound (e.g., (+)-α-dihydrotetrabenazine) are added to compete with the radioligand for binding to VMAT2.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled VMAT2 inhibitor.

-

-

Detection and Analysis:

-

After incubation, the membranes are rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Signaling Pathway

The therapeutic effect of VMAT2 inhibitors is achieved by modulating the storage and release of monoamine neurotransmitters. By inhibiting VMAT2, these drugs reduce the loading of dopamine into synaptic vesicles, thereby decreasing its subsequent release into the synaptic cleft and mitigating the symptoms of hyperkinetic movement disorders.

Caption: VMAT2 Inhibition Pathway.

Advancing Oncology: Lamellarin D Analogues

The 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline scaffold is also a precursor for the synthesis of analogues of Lamellarin D, a marine alkaloid known for its potent cytotoxic activity against a range of cancer cell lines.[3][4] These synthetic analogues are being investigated for their potential as novel anti-cancer agents.

Mechanism of Action

Lamellarin D and its analogues exert their cytotoxic effects through a multi-faceted mechanism that includes the inhibition of Topoisomerase I and the induction of apoptosis via direct mitochondrial action.[3][5][6]

-

Topoisomerase I Inhibition: These compounds stabilize the covalent complex between Topoisomerase I and DNA, leading to DNA strand breaks and ultimately triggering apoptosis.[3]

-

Mitochondrial Pathway of Apoptosis: Lamellarin D can directly act on mitochondria, causing depolarization of the mitochondrial membrane potential and leading to the release of pro-apoptotic factors.[5][6]

Quantitative Biological Data

The cytotoxic activity of Lamellarin D and its analogues is typically evaluated using cell-based assays to determine the concentration required to inhibit cell growth by 50% (GI50 or IC50).

| Compound | Cell Line | Assay Type | Metric | Value |

| Lamellarin D | P388 (murine leukemia) | Cell Growth Inhibition | GI50 | Varies (sub-micromolar)[3] |

| Lamellarin D | HT29 (human colon carcinoma) | Cell Growth Inhibition | GI50 | Modest activity[3] |

| Lamellarin D | LoVo (human colon) | Cell Growth Inhibition | GI50 | Modest activity[3] |

Experimental Protocols

Cell Growth Inhibition Assay (e.g., SRB Assay[3])

This protocol describes a method for measuring the cytotoxic effect of compounds on cancer cell lines.

-

Cell Seeding:

-

Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The test compound (e.g., a Lamellarin D analogue) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

-

Cell Fixation and Staining:

-

After incubation, the cells are fixed to the plate using a fixative agent like trichloroacetic acid.

-

The fixed cells are then stained with a protein-binding dye, Sulforhodamine B (SRB).

-

-

Measurement and Analysis:

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength.

-

The absorbance is proportional to the number of viable cells.

-

Dose-response curves are generated, and the GI50 value is calculated, representing the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.

-

Signaling Pathway

The cytotoxic action of Lamellarin D analogues involves the convergence of nuclear and mitochondrial stress signals, culminating in the activation of the apoptotic cascade.

Caption: Cytotoxic Mechanism of Lamellarin D Analogues.

Conclusion

6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline stands as a testament to the importance of key intermediates in medicinal chemistry and drug discovery. While not a therapeutic agent in its own right, its structural framework is the starting point for the synthesis of highly potent molecules that address critical unmet medical needs in neurology and oncology. The continued exploration of derivatives from this versatile scaffold holds significant promise for the development of next-generation therapeutics. Researchers and drug development professionals are encouraged to leverage the synthetic accessibility of this intermediate to innovate and create novel chemical entities with improved efficacy and safety profiles.

References

- 1. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vliz.be [vliz.be]

- 4. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lamellarin D: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline

This technical guide provides a comprehensive overview of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline, a key intermediate in the synthesis of various pharmaceutical compounds, particularly imaging agents for the Vesicular Monoamine Transporter 2 (VMAT2). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Nomenclature and Identification

The compound is systematically named according to IUPAC standards and is also known by several synonyms.

| Identifier | Value |

| IUPAC Name | 7-methoxy-6-(phenylmethoxy)-3,4-dihydroisoquinoline[] |

| Synonym | This compound[2] |

| CAS Number | 68360-22-5[2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₂ | [2] |

| Molecular Weight | 267.32 g/mol | [2] |

| Melting Point | 105 °C | [2] |

| Boiling Point (Predicted) | 432.9 ± 45.0 °C | [2] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 5.76 ± 0.20 | [2] |

Role in Synthesis of VMAT2 Imaging Agents

This compound is a crucial building block in the synthesis of VMAT2 imaging agents.[2] VMAT2 is a transport protein that plays a vital role in the storage and release of monoamine neurotransmitters. Imaging agents that target VMAT2 are valuable tools for studying neurological and psychiatric disorders. The dihydroisoquinoline core of this compound provides a scaffold for the elaboration into more complex molecules that can bind to VMAT2 with high affinity and selectivity.

Experimental Protocols

Adapted One-Pot Synthesis of this compound

Materials:

-

3-Benzyloxy-4-methoxyphenethylamine

-

Formylating agent (e.g., ethyl formate)

-

Dehydrating/cyclizing agent (e.g., phosphorus pentoxide, phosphorus oxychloride)

-

Anhydrous solvent (e.g., toluene, acetonitrile)

-

Aqueous base (e.g., sodium bicarbonate solution)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Formylation: To a solution of 3-benzyloxy-4-methoxyphenethylamine in an anhydrous solvent, add the formylating agent. The reaction mixture is typically heated to reflux for several hours to ensure complete formation of the corresponding N-formyl intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization (Bischler-Napieralski Reaction): After cooling the reaction mixture, the dehydrating/cyclizing agent is added portion-wise while maintaining a low temperature. This is a highly exothermic reaction and requires careful control of the addition rate. After the addition is complete, the mixture is stirred at room temperature or gently heated to promote the cyclization to the dihydroisoquinoline ring system.

-

Work-up and Isolation: The reaction is quenched by carefully adding it to ice-water. The mixture is then neutralized with an aqueous base. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.

Note: This is a generalized and adapted protocol. The specific reaction conditions, such as temperature, reaction time, and choice of reagents, may need to be optimized for the specific substrate to achieve the best yield and purity.

Biological Activity

Currently, there is a lack of publicly available data on the direct biological activity of this compound. Its primary significance in the scientific literature is as a synthetic intermediate. Further research would be required to elucidate any intrinsic pharmacological properties of this compound.

Conclusion

This compound is a well-characterized chemical compound with a defined IUPAC name and known physicochemical properties. Its principal application lies in its role as a key precursor for the synthesis of VMAT2 imaging agents, which are of significant interest in the field of neuroscience and diagnostic medicine. While direct biological activity data for this intermediate is not currently available, its synthetic utility is well-established. The provided adapted experimental protocol offers a practical starting point for its preparation in a laboratory setting. Further investigation into the potential biological effects of this molecule may reveal novel pharmacological applications.

References

An In-depth Technical Guide to the Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes toward 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the necessary starting materials, multi-step experimental protocols, and the logical chemical transformations involved. All quantitative data is presented in structured tables for clarity, and reaction pathways are visualized using Graphviz diagrams.

Overview of Synthetic Strategy

The synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline is most commonly achieved through a Bischler-Napieralski reaction. This classical method for the formation of 3,4-dihydroisoquinolines involves the intramolecular cyclization of a β-arylethylamide. The overall synthetic pathway can be logically divided into three primary stages:

-

Preparation of the Core Amine: Synthesis of the key intermediate, 3-benzyloxy-4-methoxyphenylethylamine, from a readily available phenolic aldehyde precursor.

-

Amide Formation: N-formylation of the phenylethylamine to generate the necessary amide substrate for cyclization.

-

Intramolecular Cyclization: The Bischler-Napieralski reaction of the N-formyl derivative to yield the target 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.

This guide will provide detailed experimental protocols for each of these critical steps.

Experimental Protocols and Data

Stage 1: Synthesis of 3-Benzyloxy-4-methoxyphenylethylamine

The journey to the target dihydroisoquinoline begins with the synthesis of its core phenylethylamine precursor. A common and efficient route starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Logical Workflow for Stage 1

Figure 1: Synthetic pathway for 3-benzyloxy-4-methoxyphenylethylamine.

Experimental Protocol:

A detailed, multi-step protocol for the synthesis of 3-benzyloxy-4-methoxyphenylethylamine starting from vanillin (which can be readily converted to isovanillin) has been reported with a total yield of up to 79.4%.[1]

-

Step 1: Benzylation of Isovanillin. Isovanillin is reacted with benzyl bromide in the presence of a base such as potassium carbonate to protect the phenolic hydroxyl group as a benzyl ether.

-

Step 2: Henry Reaction. The resulting 3-benzyloxy-4-methoxybenzaldehyde is then condensed with nitromethane in the presence of a catalyst like ammonium acetate to form the corresponding nitrostyrene derivative.

-

Step 3: Reduction of the Nitrostyrene. The nitro group and the double bond of the nitrostyrene are reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF), to yield the desired 3-benzyloxy-4-methoxyphenylethylamine.

Quantitative Data for Stage 1:

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Isovanillin | Benzyl bromide, K₂CO₃ | 3-Benzyloxy-4-methoxybenzaldehyde | High |

| 2 | 3-Benzyloxy-4-methoxybenzaldehyde | Nitromethane, Ammonium acetate | 1-(3-Benzyloxy-4-methoxyphenyl)-2-nitroethene | Good |

| 3 | 1-(3-Benzyloxy-4-methoxyphenyl)-2-nitroethene | Lithium aluminum hydride | 3-Benzyloxy-4-methoxyphenylethylamine | Good |

| Overall | Isovanillin | 3-Benzyloxy-4-methoxyphenylethylamine | ~79% [1] |

Stage 2: N-Formylation of 3-Benzyloxy-4-methoxyphenylethylamine

The second stage involves the conversion of the primary amine to its N-formyl derivative, the direct precursor for the Bischler-Napieralski cyclization. A straightforward and high-yielding method utilizes ethyl formate as the formylating agent.

Experimental Protocol:

A general and efficient procedure for the N-formylation of amines involves heating the amine with an excess of ethyl formate.[2] This reaction can often be performed without a catalyst and in the absence of a solvent, or with a non-protic solvent.

-

To a round-bottom flask is added 3-benzyloxy-4-methoxyphenylethylamine.

-

An excess of ethyl formate (typically 3 equivalents) is added.[2]

-

The mixture is heated, for instance at 60°C, and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the excess ethyl formate is removed under reduced pressure to yield the crude N-formyl-3-benzyloxy-4-methoxyphenylethylamine, which is often of sufficient purity for the subsequent step.[2]

Quantitative Data for Stage 2:

| Starting Material | Key Reagents | Product | Typical Yield (%) |

| 3-Benzyloxy-4-methoxyphenylethylamine | Ethyl formate | N-formyl-3-benzyloxy-4-methoxyphenylethylamine | >90%[3][4][5] |

Stage 3: Bischler-Napieralski Cyclization

The final and key step is the intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. This is achieved by treating the N-formyl intermediate with a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[6][7][8]

Logical Workflow for Bischler-Napieralski Reaction

Figure 2: Mechanism of the Bischler-Napieralski cyclization.

Experimental Protocol:

A representative procedure for the Bischler-Napieralski cyclization is as follows:

-

The N-formyl-3-benzyloxy-4-methoxyphenylethylamine is dissolved in a dry, inert solvent such as toluene or dichloromethane.[6][9]

-

The solution is cooled (e.g., to 15°C) and phosphorus oxychloride (POCl₃) is added.[9]

-

The reaction mixture is then heated to reflux for a period of several hours (e.g., 3 hours).[9]

-

After cooling to room temperature, the reaction mixture is concentrated under vacuum.[9]

-

The residue is carefully treated with water and a base (e.g., NaOH solution) to neutralize the acid and decompose any remaining POCl₃.[9]

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, then dried over an anhydrous salt like sodium sulfate.[9]

-

After filtration and concentration of the solvent, the crude product can be purified, for instance, by column chromatography on silica gel or by crystallization, often as the hydrochloride salt.

Quantitative Data for Stage 3:

| Starting Material | Key Reagents | Solvent | Product | Typical Yield (%) |

| N-formyl-3-benzyloxy-4-methoxyphenylethylamine | POCl₃ | Toluene or Dichloromethane | 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline | 94%[9] |

Characterization Data

Accurate characterization of the intermediates and the final product is crucial for confirming the success of the synthesis.

Table of Expected Spectroscopic Data:

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (EI) m/z |

| N-formyl-3-benzyloxy-4-methoxyphenylethylamine | Signals for aromatic protons, benzylic CH₂, methoxy group, ethyl chain, and formyl proton. | Signals for aromatic carbons, benzylic carbon, methoxy carbon, ethyl chain carbons, and formyl carbonyl. | Expected molecular ion peak. |

| 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline | Aromatic protons (~6.7-7.4 ppm), benzylic CH₂ (~5.1 ppm), methoxy group (~3.8 ppm), and two triplets for the dihydroisoquinoline CH₂ groups. | Aromatic carbons, benzylic carbon, methoxy carbon, and carbons of the dihydroisoquinoline core. | M⁺ peak at 267.32. |

Note: Specific chemical shifts will vary slightly based on the solvent and instrument used. The provided information is based on typical values for similar structures.

Conclusion

The synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a well-established process that relies on classical organic reactions. By following the detailed protocols for the preparation of the starting amine, its subsequent N-formylation, and the final Bischler-Napieralski cyclization, researchers can reliably obtain this valuable intermediate. Careful execution of each step and appropriate purification techniques are key to achieving high yields and purity. The characterization data provided serves as a benchmark for confirming the identity and quality of the synthesized compounds. This guide provides a solid foundation for the successful synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline for applications in pharmaceutical research and development.

References

- 1. Synthesis of 3-methoxy-4-benzyloxyphenethylamine Hydrochloride [finechemicals.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski - POCl3 [commonorganicchemistry.com]

An In-Depth Technical Guide to 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline hydrochloride. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly those interested in the synthesis and application of isoquinoline-based compounds.

Chemical and Physical Properties

This compound hydrochloride is a synthetic isoquinoline derivative. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of research applications.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Salt Form | Reference |

| CAS Number | 68360-23-6 | Hydrochloride | [1] |

| 68360-22-5 | Free Base | [2] | |

| Molecular Formula | C₁₇H₁₈ClNO₂ | Hydrochloride | |

| C₁₇H₁₇NO₂ | Free Base | [2] | |

| Molecular Weight | 303.79 g/mol | Hydrochloride | [1] |

| 267.328 g/mol | Free Base | [2] | |

| Melting Point | Not available | Hydrochloride | |

| 105 °C | Free Base | ||

| Boiling Point (Predicted) | 432.9 ± 45.0 °C | Free Base | |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | Free Base | |

| Appearance | Not available | Hydrochloride | |

| Solubility | Not available | Hydrochloride | |

| pKa | Not available | Hydrochloride |

Synthesis and Experimental Protocols

The primary application of this compound is as a key intermediate in the synthesis of imaging agents for the Vesicular Monoamine Transporter 2 (VMAT2).[3]

Synthesis of this compound (Free Base)

A reported method for the synthesis of the free base involves a one-step cyclization reaction.

Experimental Protocol:

-

Reactants: 3-Benzyloxy-4-methoxyphenethylamine or its hydrochloride salt, hexamethylenetetramine.

-

Solvent: A mixture of glacial acetic acid and trifluoroacetic acid.

-

Procedure: The 3-benzyloxy-4-methoxyphenethylamine is dissolved in the acidic solvent mixture. Hexamethylenetetramine is added to facilitate the closed-loop reaction, yielding this compound.

-

Purification: The product can be purified by recrystallization to obtain the hydrochloride salt, which is noted to be stable for long-term storage.

A detailed, step-by-step experimental protocol with specific quantities, reaction times, and purification methods would require access to the primary literature or patent documentation.

Preparation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating a solution of the free base in an appropriate organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration, washed, and dried.

Biological Activity and Mechanism of Action

Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is a transport protein located in the membranes of synaptic vesicles in neurons.[4] Its primary function is to transport monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, from the neuronal cytoplasm into the synaptic vesicles for storage and subsequent release.[4] This process is crucial for normal neurotransmission.

VMAT2 Inhibitors: Mechanism of Action

VMAT2 inhibitors block the transporter, preventing the uptake of monoamines into synaptic vesicles. This leads to an accumulation of neurotransmitters in the cytoplasm, where they are degraded by enzymes like monoamine oxidase (MAO). The overall effect is a depletion of monoamine stores and a reduction in their release into the synaptic cleft. This mechanism is the basis for the therapeutic use of VMAT2 inhibitors in treating hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.

Logical Relationship of this compound to VMAT2 Inhibition

The logical workflow from the starting material to its ultimate biological target is illustrated below.

Caption: Logical workflow from precursor to biological effect.

Safety Information

Specific safety data for this compound hydrochloride is limited. However, based on information for the free base and general knowledge of similar chemical structures, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection.

-

Hazards: May cause skin and eye irritation. May cause respiratory irritation.

-

Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.

Researchers should always consult the material safety data sheet (MSDS) from their specific supplier for the most accurate and up-to-date safety information.

Spectroscopic Data

Conclusion

This compound hydrochloride is a valuable synthetic intermediate, primarily utilized in the development of VMAT2 imaging agents. While direct biological data on this compound is scarce, its structural relationship to potent VMAT2 inhibitors underscores its importance in neuroscience and medicinal chemistry research. Further investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential applications.

Caption: VMAT2 inhibition pathway.

References

- 1. 6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochlor… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-Hydroxy-3-isobutyl-9-[11C]methoxy-10-methoxy-1,2,3,4,6,7,-hexahydro-11bH-bezo[α]-quinolizine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Therapeutic Potential of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline: A Technical Guide for Drug Discovery Professionals

Introduction

6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. While not typically a therapeutic agent in itself, it serves as a crucial and versatile synthetic intermediate for the development of a wide array of pharmacologically active molecules. Its rigid dihydroisoquinoline core, substituted with a benzyloxy and a methoxy group, provides a valuable scaffold for the synthesis of compounds targeting various biological pathways. This technical guide explores the potential therapeutic applications of this scaffold by examining the synthesis, biological activities, and mechanisms of action of its key derivatives.

Synthetic Accessibility and Derivatization Potential

The primary value of this compound lies in its utility as a building block for more complex molecules. A common synthetic route to this intermediate involves the Bischler-Napieralski reaction, a well-established method for constructing the dihydroisoquinoline ring system.

Below is a generalized workflow for the synthesis and derivatization of the core scaffold.

Potential Therapeutic Applications and Quantitative Data of Derivatives

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications. The following tables summarize the quantitative biological activity data for several classes of these derivatives.

Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 inhibitors are known for their anti-inflammatory effects and have potential in treating respiratory diseases like asthma and COPD.

| Compound ID | Modification on Core Scaffold | Target | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| 14f | 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivative | PDE4B | in vitro | 2.3 | Rolipram | 1.3 |

| 14a | Unsubstituted phenyl at C1 | PDE4B | in vitro | 23.5 | Rolipram | 1.3 |

| 14b | Phenyl with F at C1 | PDE4B | in vitro | 23.3 | Rolipram | 1.3 |

| 14c | Phenyl with Cl at C1 | PDE4B | in vitro | 15.5 | Rolipram | 1.3 |

| 14d | Phenyl with ortho-methoxy at C1 | PDE4B | in vitro | 37.0 | Rolipram | 1.3 |

Data sourced from a study on tetrahydroisoquinoline derivatives as PDE4 inhibitors.[1]

Orexin Receptor Antagonists

Orexin antagonists are being explored for the treatment of insomnia and other sleep disorders.

| Compound ID | Modification on Core Scaffold | Target | Assay | Ke (nM) |

| 5a | Specific C1 and N-substitutions | OX1R | Binding | 23.7 ± 7.9 |

| 5a | Specific C1 and N-substitutions | OX2R | Binding | 2550 ± 260 |

| 7a | Different C1 and N-substitutions | OX1R | Binding | 427 ± 69 |

Data from a study on tetrahydroisoquinoline derivatives as orexin receptor antagonists.[1]

Anti-Inflammatory Activity

Certain isoquinoline derivatives have shown potential in modulating inflammatory responses.

| Compound | Target/Model | Assay | IC50 (µM) | Effect |

| YS 51 | Nitric Oxide Production (RAW 264.7 cells) | in vitro | 23.5 | Inhibition of NO production |

YS 51 is a synthetic isoquinoline alkaloid, 1-(beta-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.[2]

Potential Mechanisms of Action

The therapeutic effects of derivatives from the this compound scaffold are mediated through their interaction with specific biological targets. For instance, as PDE4 inhibitors, they can modulate downstream signaling pathways involved in inflammation.

The following diagram illustrates a generalized signaling pathway that could be modulated by a PDE4 inhibitor derived from the core scaffold.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below is a representative protocol for a key synthetic step, the Bischler-Napieralski reaction, to form a dihydroisoquinoline ring.

Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline (a related compound)

-

Formylation of Phenethylamine: 3,4-Dimethoxyphenethylamine is refluxed with an excess of a formylating agent (e.g., ethyl formate) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, the excess formylating agent and any solvent are removed under reduced pressure to yield the crude N-formyl intermediate.

-

Cyclization: The crude intermediate is dissolved in a suitable solvent (e.g., acetonitrile) and treated with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The mixture is typically heated to facilitate the ring closure.

-

Work-up: The reaction mixture is cooled and then carefully quenched with ice water. The pH is adjusted to be basic (pH > 9) with a suitable base (e.g., NaOH or NH₄OH solution).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 6,7-dimethoxy-3,4-dihydroisoquinoline.

This protocol is a generalized procedure based on common methods for synthesizing dihydroisoquinolines.[1][3]

In Vitro PDE4B Inhibition Assay (Generalized)

-

Enzyme and Substrate Preparation: Recombinant human PDE4B enzyme and the fluorescently labeled cAMP substrate are prepared in assay buffer.

-

Compound Preparation: Test compounds, including derivatives of this compound, are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Reaction: The PDE4B enzyme is incubated with the test compounds for a specified period at room temperature. The reaction is initiated by the addition of the cAMP substrate.

-

Detection: After incubation, a stop solution containing a detection reagent is added. The product of the enzymatic reaction is then measured using a suitable plate reader (e.g., fluorescence polarization or intensity).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. The IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries. The biological activities of its derivatives as PDE4 inhibitors, orexin receptor antagonists, and anti-inflammatory agents highlight the potential of this chemical scaffold in addressing a range of unmet medical needs. Further exploration and optimization of derivatives based on this core structure are warranted to unlock its full therapeutic potential.

References

- 1. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline: A Comprehensive Technical Guide for Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline stands as a pivotal precursor in the synthesis of a diverse array of isoquinoline alkaloids, a class of naturally occurring compounds renowned for their significant and varied pharmacological activities. Its strategic substitution pattern, featuring a protected hydroxyl group (benzyloxy) and a methoxy group on the isoquinoline core, renders it an exceptionally versatile building block for the construction of complex alkaloid skeletons. This technical guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent elaboration into valuable alkaloid frameworks, with a particular focus on the synthesis of laudanosine. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and drug development.

Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline

The most common and efficient pathway to 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline involves the Bischler-Napieralski reaction. This synthetic route commences with the preparation of the requisite phenethylamine precursor, followed by formylation and subsequent cyclization.

Step 1: Synthesis of 3-Benzyloxy-4-methoxyphenethylamine Hydrochloride

The synthesis of the starting material, 3-benzyloxy-4-methoxyphenethylamine, is typically achieved from vanillin. The process involves benzylation of the phenolic hydroxyl group, followed by a Henry reaction with nitromethane, and subsequent reduction of the nitro group.

Experimental Protocol:

A detailed four-step synthesis of 3-methoxy-4-benzyloxyphenethylamine hydrochloride from vanillin has been reported with a total yield of up to 79.4%. The key steps involve:

-

Benzylation of Vanillin: Vanillin is treated with benzyl bromide to protect the hydroxyl group as a benzyl ether.

-

Condensation with Nitromethane: The resulting 3-methoxy-4-benzyloxybenzaldehyde undergoes a condensation reaction with nitromethane.

-

Reduction of the Nitroalkene: The intermediate β-nitrostyrene derivative is reduced to the corresponding phenethylamine. A common reducing agent for this transformation is sodium borohydride in the presence of boron trifluoride etherate.

-

Salt Formation: The final phenethylamine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethyl acetate for improved stability and handling.[1]

Quantitative Data:

| Step | Reaction | Reagents | Key Conditions | Yield |

| 1 | Benzylation | Vanillin, Benzyl bromide, Base | - | High |

| 2 | Condensation | 3-methoxy-4-benzyloxybenzaldehyde, Nitromethane | - | - |

| 3 | Reduction | β-nitrostyrene derivative, NaBH₄, BF₃·Et₂O | - | - |

| 4 | Salt Formation | 3-benzyloxy-4-methoxyphenethylamine, HCl | Ethyl acetate | High |

| Overall | - | - | - | Up to 79.4% [1] |

Step 2: N-Formylation of 3-Benzyloxy-4-methoxyphenethylamine

The primary amine of the phenethylamine is then acylated to form the corresponding formamide, which is the direct precursor for the Bischler-Napieralski cyclization.

Experimental Protocol:

A general procedure for the N-formylation of amines involves heating the amine with formic acid or a formic acid equivalent, such as ethyl formate, often in a solvent that allows for the azeotropic removal of water.

-

A mixture of the amine and an excess of ethyl formate is heated.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess reagent and solvent are removed under reduced pressure to yield the N-formyl derivative.

Quantitative Data:

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| 3-Benzyloxy-4-methoxyphenethylamine | Ethyl Formate | Toluene (optional) | Reflux | 4-9 h | >90% (typical) |

Step 3: Bischler-Napieralski Cyclization

This key intramolecular electrophilic aromatic substitution reaction involves the cyclization of the N-formyl-phenethylamine to form the desired 3,4-dihydroisoquinoline.[3][4][5][6][7][8]

Experimental Protocol:

-

The N-[2-(3-benzyloxy-4-methoxyphenyl)ethyl]formamide is dissolved in a suitable inert solvent, such as dry toluene or acetonitrile.

-

A dehydrating agent, most commonly phosphorus oxychloride (POCl₃), is added to the solution.[3][4][5][6][7][8]

-

The reaction mixture is heated to reflux (typically 80-110 °C) for several hours.[3]

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully quenched with ice or a basic aqueous solution.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product can be purified by column chromatography or recrystallization, often as the hydrochloride salt to improve its crystalline nature.

Quantitative Data:

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| N-[2-(3-benzyloxy-4-methoxyphenyl)ethyl]formamide | POCl₃ | Toluene | Reflux | 2-4 h | Typically high |

Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline

References

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. rsc.org [rsc.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

Methodological & Application

Application Notes and Protocols: Bischler-Napieralski Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline, a valuable intermediate in the development of isoquinoline-based therapeutic agents. The synthesis is accomplished via a two-step process commencing with the N-acetylation of 2-(3-benzyloxy-4-methoxyphenyl)ethylamine, followed by a classic Bischler-Napieralski cyclization. Detailed experimental protocols, tables of reagents and expected outcomes, and diagrams illustrating the workflow and reaction mechanism are provided to ensure reproducible results for research and development applications.

Introduction

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide range of biological activities. The Bischler-Napieralski reaction, first reported in 1893, remains a cornerstone of synthetic organic chemistry for constructing this important heterocyclic system.[1] The reaction facilitates the intramolecular cyclization of β-arylethylamides using a dehydrating agent under acidic conditions, providing efficient access to dihydroisoquinolines.[1][]

The target molecule, 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline, is a key precursor for synthesizing vesicular monoamine transporter 2 (VMAT2) imaging agents and other potential pharmaceuticals.[3] The benzyloxy group serves as a versatile protecting group for the phenol, which can be removed in later synthetic stages to access hydroxy-isoquinoline derivatives. This protocol details a reliable, two-step procedure for its preparation on a laboratory scale.

Overall Synthesis Scheme

The synthesis proceeds in two distinct stages: first, the formation of an amide precursor, followed by the intramolecular cyclization to yield the target dihydroisoquinoline.

Figure 1: Overall two-step synthesis workflow.

Experimental Protocols

Safety Precautions: This procedure involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Acetic anhydride is corrosive and a lachrymator. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]acetamide (Amide Precursor)

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Amount |

| 2-(3-Benzyloxy-4-methoxyphenyl)ethylamine | 257.33 | 10.0 | 2.57 g |

| Acetic Anhydride (Ac₂O) | 102.09 | 12.0 | 1.22 g (1.13 mL) |

| Pyridine | 79.10 | - | 10 mL |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | 36.46 | - | ~30 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 84.01 | - | ~30 mL |

| Brine | - | - | ~30 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2 g |

Procedure:

-

To a 100 mL round-bottom flask, add 2-(3-Benzyloxy-4-methoxyphenyl)ethylamine (2.57 g, 10.0 mmol).

-

Dissolve the amine in dichloromethane (30 mL) and pyridine (10 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.13 mL, 12.0 mmol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction by adding 1 M HCl (30 mL) and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is typically obtained as a solid and can be purified by recrystallization from ethyl acetate/hexanes to yield the pure amide precursor.

Step 2: Bischler-Napieralski Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline

Materials and Reagents: